Absence of Publicly Available Target-Specific Biochemical IC50 Data for Direct Comparator Ranking
A comprehensive search of PubMed, ChEMBL, PubChem, BindingDB, and Google Patents returned zero biochemical IC50, Ki, or EC50 values for N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide against any defined molecular target. By contrast, closely related pyridazine-3-carboxamides within the same patent family (US 9,126,947) report ALK IC50 values ranging from <1 nM to 740 nM, and c-Met IC50 values of 1–2.15 nM [1]. The target compound cannot be positioned within this activity landscape. The only numerical data associated with the CAS number appears on vendor pages as an unreferenced MCF-7 cytotoxicity IC50 of 0.48 µM, but the original source, assay protocol, and comparator data are not retrievable .
| Evidence Dimension | Biochemical target inhibition (IC50) |
|---|---|
| Target Compound Data | No data available in public domain |
| Comparator Or Baseline | US 9,126,947 Example compounds: ALK IC50 <1–740 nM; c-Met IC50 1–2.15 nM |
| Quantified Difference | Cannot be calculated |
| Conditions | Kinase inhibition assays (Fabian et al. format, 32°C, 2 hr) |
Why This Matters
Without target-specific IC50 data, a scientific user cannot determine whether this compound is a kinase inhibitor, a CB2 agonist, or inactive, making rational experimental design or procurement prioritization impossible.
- [1] Liang, C. et al. Substituted pyridazine carboxamide compounds. U.S. Patent 9,126,947 B2. BindingDB entries BDBM50432894 and BDBM179297. View Source
